molecular formula C13H20BrNO3 B271629 1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol

1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol

Cat. No. B271629
M. Wt: 318.21 g/mol
InChI Key: USXPOUFKFWVNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol, also known as BEAM, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. BEAM is a beta-adrenergic receptor agonist, which means it can activate the beta-adrenergic receptors in the body. These receptors are involved in various physiological processes, including the regulation of heart rate, blood pressure, and metabolism.

Mechanism of Action

1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol exerts its effects through activation of the beta-adrenergic receptors. Activation of these receptors leads to a cascade of intracellular signaling events that ultimately result in the physiological effects of 1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol. Specifically, activation of beta-adrenergic receptors can increase heart rate and contractility, dilate blood vessels, and stimulate glucose and lipid metabolism.
Biochemical and Physiological Effects
1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol has been shown to have various biochemical and physiological effects in different tissues and organs. In the heart, 1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol can increase contractility and cardiac output, leading to improved heart function. In the blood vessels, 1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol can dilate arteries and veins, leading to decreased blood pressure. In the liver and skeletal muscle, 1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol can stimulate glucose uptake and metabolism, leading to improved glucose tolerance and insulin sensitivity.

Advantages and Limitations for Lab Experiments

1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol has several advantages as a research tool, including its specificity for beta-adrenergic receptors and its well-characterized mechanism of action. However, 1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol also has limitations, including its potential toxicity at high doses and its potential interactions with other drugs or compounds.

Future Directions

There are several potential future directions for research on 1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol. One area of interest is the development of novel 1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol analogs with improved specificity and potency. Another area of interest is the investigation of 1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol's effects on other physiological processes, such as inflammation and immune function. Finally, the potential therapeutic applications of 1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol in various diseases and conditions warrant further investigation.

Synthesis Methods

1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol can be synthesized through a multi-step process starting from 5-bromo-2-ethoxy-3-methoxybenzaldehyde. The aldehyde is first converted to a corresponding oxime, which is then reduced to the amine using sodium borohydride. The amine is then coupled with 2-propanol to yield the final product, 1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol.

Scientific Research Applications

1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol has been studied for its potential therapeutic applications in various areas, including cardiovascular diseases, metabolic disorders, and cancer. In cardiovascular research, 1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol has been shown to have positive effects on heart function and blood pressure regulation. In metabolic research, 1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol has been studied for its potential to improve glucose metabolism and insulin sensitivity. In cancer research, 1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol has been shown to have anti-tumor effects in certain types of cancer cells.

properties

Product Name

1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol

Molecular Formula

C13H20BrNO3

Molecular Weight

318.21 g/mol

IUPAC Name

1-[(5-bromo-2-ethoxy-3-methoxyphenyl)methylamino]propan-2-ol

InChI

InChI=1S/C13H20BrNO3/c1-4-18-13-10(8-15-7-9(2)16)5-11(14)6-12(13)17-3/h5-6,9,15-16H,4,7-8H2,1-3H3

InChI Key

USXPOUFKFWVNQW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1CNCC(C)O)Br)OC

Canonical SMILES

CCOC1=C(C=C(C=C1OC)Br)CNCC(C)O

Origin of Product

United States

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